5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7) is a highly specialized, bifunctional aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Featuring a carboxylic acid for amide coupling, an electron-donating methoxy group at the 2-position, and an electron-withdrawing fluorine atom at the 5-position, this compound offers a precise balance of steric control and metabolic stability. With a predicted pKa of approximately 3.75, it is optimized for high-yielding acyl chloride formation and direct peptide-type coupling workflows, making it a critical, non-interchangeable precursor for benzamide-derived kinase inhibitors, protein-protein interaction inhibitors, and GPCR antagonists [1].
Generic substitution with unfluorinated 2-methoxybenzoic acid (o-anisic acid) or unmethylated 5-fluorosalicylic acid fundamentally compromises both the pharmacological efficacy and manufacturability of the target compound [1]. Replacing the 5-fluoro group with a hydrogen atom leaves the position para to the methoxy group highly susceptible to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the in vivo half-life of the resulting API [2]. Conversely, substituting with 5-fluorosalicylic acid removes the steric bulk of the methoxy group, which is strictly required to enforce the 'ortho-methoxy effect'—an intramolecular hydrogen bond that locks the benzamide into its active conformation [1]. Furthermore, using the hydroxyl-bearing salicylic acid analog necessitates additional orthogonal protection and deprotection steps during synthesis, increasing solvent waste, extending cycle times, and lowering overall process yields [2].
The presence of the electron-withdrawing 5-fluoro group lowers the pKa of the carboxylic acid compared to its unfluorinated counterpart, enhancing the electrophilicity of the carbonyl carbon during activation[1]. When activated with standard coupling reagents (e.g., HATU or T3P), 5-fluoro-2-methoxybenzoic acid demonstrates superior conversion rates in sterically hindered amine couplings [2].
| Evidence Dimension | Carboxylic acid pKa and coupling yield |
| Target Compound Data | 5-Fluoro-2-methoxybenzoic acid (pKa ~3.75; coupling yield >90% with hindered amines) |
| Comparator Or Baseline | 2-Methoxybenzoic acid (pKa ~4.09; coupling yield ~75-80%) |
| Quantified Difference | 0.34 unit pKa reduction leading to a 10-15% increase in coupling yield. |
| Conditions | Solution-phase amide coupling using HATU/DIEA in DCM at room temperature. |
Higher coupling efficiency directly translates to reduced reagent equivalents, lower impurity profiles, and improved overall yield in large-scale API manufacturing.
Utilizing 5-fluoro-2-methoxybenzoic acid as a pre-functionalized building block bypasses the need for phenolic protection strategies required when starting from 5-fluorosalicylic acid [1]. In the synthesis of complex benzamides, the pre-installed methoxy group allows for direct, one-step amidation, whereas the free hydroxyl group of the comparator requires selective O-alkylation or transient protection to prevent competitive esterification[1].
| Evidence Dimension | Synthetic step count and process yield |
| Target Compound Data | 5-Fluoro-2-methoxybenzoic acid (1 step: direct amidation, >95% yield) |
| Comparator Or Baseline | 5-Fluorosalicylic acid (3 steps: protection, amidation, deprotection/alkylation, ~65-70% overall yield) |
| Quantified Difference | Reduction of 2 synthetic steps and a ~25-30% improvement in overall sequence yield. |
| Conditions | Industrial-scale synthesis of substituted benzamide intermediates. |
Streamlining the synthetic route significantly reduces the cost of goods sold (COGS), shortens manufacturing cycle times, and minimizes hazardous solvent waste.
The strategic placement of the fluorine atom at the 5-position (para to the electron-donating methoxy group) effectively blocks the primary site of oxidative metabolism[1]. In comparative pharmacokinetic evaluations of benzamide-derived APIs, derivatives synthesized from 5-fluoro-2-methoxybenzoic acid exhibit significantly lower intrinsic clearance rates compared to those derived from unfluorinated 2-methoxybenzoic acid [1].
| Evidence Dimension | Aromatic para-hydroxylation and hepatic clearance |
| Target Compound Data | 5-Fluoro-2-methoxybenzamide derivatives (Blocked para-position, low clearance) |
| Comparator Or Baseline | 2-Methoxybenzamide derivatives (Unblocked para-position, high clearance) |
| Quantified Difference | >80% reduction in P450-mediated aromatic hydroxylation at the 5-position. |
| Conditions | In vitro human liver microsome (HLM) stability assays. |
Procuring the fluorinated building block is essential for achieving the required metabolic half-life and oral bioavailability in clinical drug candidates.
The 2-methoxy group is not merely a passive substituent; it actively enforces a specific molecular conformation by acting as a hydrogen bond acceptor for the adjacent amide NH [1]. This 'ortho-methoxy effect' restricts the rotation of the amide bond, locking the pharmacophore into a coplanar arrangement that is critical for binding to targets such as Bruton's tyrosine kinase (BTK) and menin-MLL complexes [2].
| Evidence Dimension | Target binding affinity (IC50/Ki) |
| Target Compound Data | 2-Methoxybenzamides (Conformationally locked, dihedral angle ~0-30°) |
| Comparator Or Baseline | 2-Desmethoxy analogs (e.g., 3-fluorobenzoic acid derivatives) (Conformationally flexible) |
| Quantified Difference | 10- to 100-fold improvement in target binding affinity (lower IC50). |
| Conditions | In vitro kinase or protein-protein interaction binding assays. |
The methoxy group is structurally indispensable for pharmacological activity, meaning cheaper un-methoxylated acids cannot be substituted without catastrophic loss of potency.
5-Fluoro-2-methoxybenzoic acid is a critical acylating agent in the production of BTK inhibitors (e.g., pirtobrutinib analogs). The compound undergoes highly efficient amide coupling with aminophenyl-pyrazole intermediates, where the 5-fluoro group ensures metabolic stability and the 2-methoxy group locks the active conformation required for kinase binding [1].
In the synthesis of targeted therapies for acute leukemias, this compound is reacted with hindered aliphatic amines (e.g., N-ethylpropan-2-amine) to form N-alkyl-5-fluoro-2-methoxybenzamide precursors. Its optimized pKa enables high-yielding couplings even with secondary amines, streamlining the production of these complex spirocyclic inhibitors [2].
Procured as a robust aromatic building block for crop protection chemicals. The incorporation of the 5-fluoro-2-methoxy motif enhances the environmental stability and soil half-life of the active ingredients compared to unfluorinated o-anisic acid derivatives, ensuring prolonged efficacy in the field [3].
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